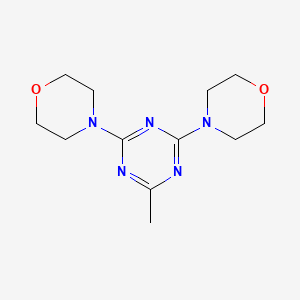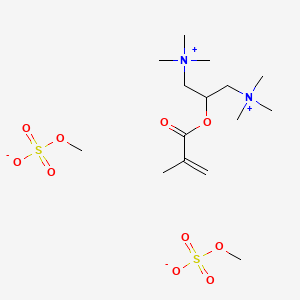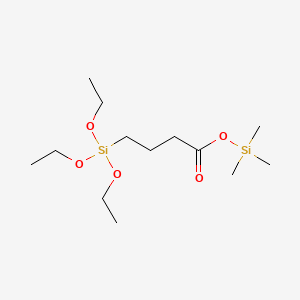![molecular formula C18H11Cl2N5O4 B13754510 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline CAS No. 72927-94-7](/img/structure/B13754510.png)
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline is an organic compound known for its vibrant color properties. It is primarily used as a dye in various industries, including textiles, leather, and plastics . This compound is characterized by its azo group, which is responsible for its color, and its nitro and chloro substituents, which influence its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-dichloro-4-nitroaniline, which is then coupled with 4-nitroaniline under acidic conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols can replace the chloro groups under basic conditions.
Major Products
Reduction: The reduction of nitro groups results in the formation of corresponding amines.
Substitution: Substitution reactions yield derivatives where the chloro groups are replaced by other functional groups.
Scientific Research Applications
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline has several applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile, leather, and plastic industries for coloring purposes
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible changes in structure upon exposure to different conditions, such as pH and light. This property makes it useful as a dye and indicator. The nitro and chloro substituents also play a role in its reactivity and stability, influencing how it interacts with other molecules and its overall behavior in various environments .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N,N-diethylaniline
- 4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(2-methoxyphenyl)aniline
Uniqueness
4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline is unique due to its specific combination of nitro and chloro substituents, which confer distinct chemical properties and reactivity. This makes it particularly suitable for applications requiring stable and vibrant dyes .
Properties
CAS No. |
72927-94-7 |
|---|---|
Molecular Formula |
C18H11Cl2N5O4 |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C18H11Cl2N5O4/c19-16-9-15(25(28)29)10-17(20)18(16)23-22-13-3-1-11(2-4-13)21-12-5-7-14(8-6-12)24(26)27/h1-10,21H |
InChI Key |
HGNCUZYSZRALIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)[N+](=O)[O-])N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)

![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)


![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)



